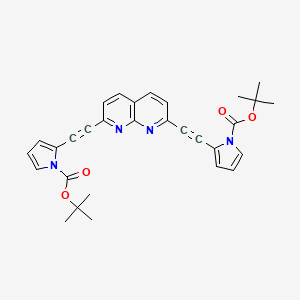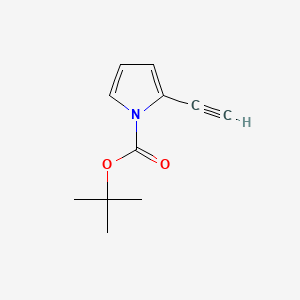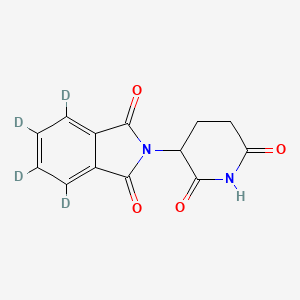
N,N,N-三甲基甘氨酸-N-羟基琥珀酰亚胺酯溴化物
描述
N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester, Bromide is a chemical compound with the molecular formula C9H15N2O4Br and a molecular weight of 295.13 g/mol . It is commonly used in synthetic chemistry and chemical biology as a crosslinker and linker . This compound is known for its role in facilitating the formation of stable covalent bonds between molecules, making it valuable in various research and industrial applications .
科学研究应用
N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester, Bromide has a wide range of applications in scientific research, including:
作用机制
Target of Action
The primary target of N,N,N-Trimethylglycine-N-hydroxysuccinimide ester bromide is the insulin molecule. The compound is used in the preparation of novel N-terminally modified protease stabilized acylated insulin derivatives for the treatment of diabetes .
Mode of Action
N,N,N-Trimethylglycine-N-hydroxysuccinimide ester bromide interacts with insulin molecules, leading to the formation of N-terminally modified protease stabilized acylated insulin derivatives. These derivatives have enhanced stability and efficacy in the treatment of diabetes .
Biochemical Pathways
The compound affects the insulin signaling pathway. By modifying the insulin molecule, it enhances the stability of the insulin and its resistance to protease degradation. This leads to improved glucose uptake and regulation, which is crucial in the management of diabetes .
Result of Action
The molecular and cellular effects of N,N,N-Trimethylglycine-N-hydroxysuccinimide ester bromide’s action result in the formation of modified insulin derivatives. These derivatives have enhanced stability and resistance to protease degradation, leading to improved glucose regulation in the body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester, Bromide typically involves the reaction of N,N,N-trimethylglycine (betaine) with N-hydroxysuccinimide (NHS) in the presence of a brominating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired ester bromide product . The reaction conditions often include the use of an organic solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production of N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester, Bromide follows similar synthetic routes but on a larger scale . The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The final product is typically purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester, Bromide undergoes various chemical reactions, including:
Substitution Reactions: The ester bromide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: This reaction occurs in aqueous conditions, often under acidic or basic conditions to facilitate the process.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The major products are N,N,N-trimethylglycine and N-hydroxysuccinimide.
相似化合物的比较
Similar Compounds
- N,N,N-Trimethylglycine-N-hydroxysuccinimide ester chloride
- N,N,N-Trimethylglycine-N-hydroxysuccinimide ester iodide
- N,N,N-Trimethylglycine-N-hydroxysuccinimide ester fluoride
Uniqueness
N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester, Bromide is unique due to its specific reactivity and stability . The bromide group provides a balance between reactivity and stability, making it suitable for various applications in research and industry . Compared to its chloride, iodide, and fluoride counterparts, the bromide ester offers optimal performance in terms of reaction efficiency and product yield .
属性
IUPAC Name |
[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-trimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O4.BrH/c1-11(2,3)6-9(14)15-10-7(12)4-5-8(10)13;/h4-6H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERFXNCAXJIPGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)ON1C(=O)CCC1=O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42014-55-1 | |
| Record name | Ethanaminium, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-N,N,N-trimethyl-2-oxo-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42014-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


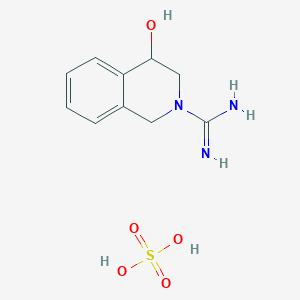

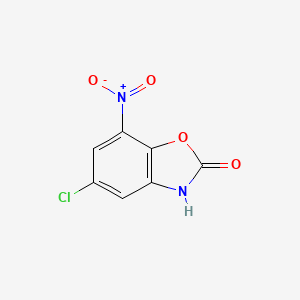
![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)

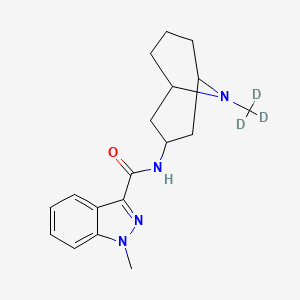

![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)
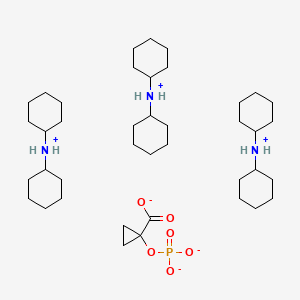
methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)
